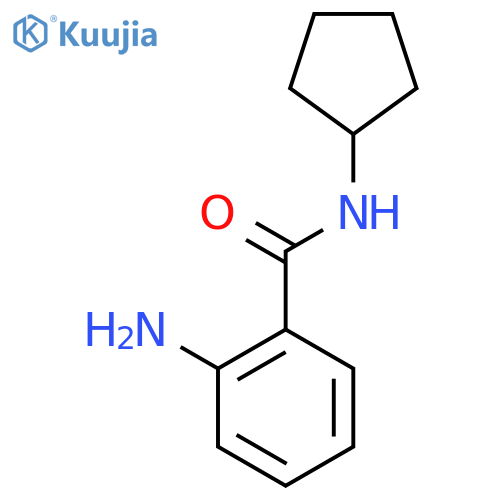

Cas no 142141-37-5 (2-Amino-N-cyclopentylbenzamide)

142141-37-5 structure

商品名:2-Amino-N-cyclopentylbenzamide

2-Amino-N-cyclopentylbenzamide 化学的及び物理的性質

名前と識別子

-

- 2-Amino-N-cyclopentylbenzamide

- Benzamide,2-amino-N-cyclopentyl-

- AC1LNVGL

- AC1Q5291

- ACMC-20dycg

- Ambcb7931513

- CTK4C2958

- N-cyclopentylanthranilamide

- AKOS000264228

- SR-01000288356

- 6-(Methylsulfonyl)-2-pyridinecarboxylicAcid

- SR-01000288356-1

- Z56347236

- CCG-294827

- SCHEMBL22720116

- Benzamide, 2-amino-N-cyclopentyl-

- DTXSID20361382

- SB77779

- 142141-37-5

- EN300-10203

- CS-0230036

-

- インチ: InChI=1S/C12H16N2O/c13-11-8-4-3-7-10(11)12(15)14-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6,13H2,(H,14,15)

- InChIKey: PHVOXPMLASKJCQ-UHFFFAOYSA-N

- ほほえんだ: NC1C=CC=CC=1C(NC1CCCC1)=O

計算された属性

- せいみつぶんしりょう: 204.12638

- どういたいしつりょう: 204.126

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 224

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 55.1Ų

じっけんとくせい

- 密度みつど: 1.14

- ふってん: 410°C at 760 mmHg

- フラッシュポイント: 201.7°C

- 屈折率: 1.584

- PSA: 55.12

2-Amino-N-cyclopentylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM449187-250mg |

Benzamide, 2-amino-N-cyclopentyl- |

142141-37-5 | 95%+ | 250mg |

$140 | 2023-01-19 | |

| Enamine | EN300-10203-1.0g |

2-amino-N-cyclopentylbenzamide |

142141-37-5 | 95% | 1.0g |

$256.0 | 2023-06-30 | |

| Enamine | EN300-10203-2.5g |

2-amino-N-cyclopentylbenzamide |

142141-37-5 | 95% | 2.5g |

$503.0 | 2023-10-28 | |

| TRC | A635895-100mg |

2-amino-N-cyclopentylbenzamide |

142141-37-5 | 100mg |

$ 95.00 | 2022-06-07 | ||

| TRC | A635895-500mg |

2-amino-N-cyclopentylbenzamide |

142141-37-5 | 500mg |

$ 320.00 | 2022-06-07 | ||

| Enamine | EN300-10203-10g |

2-amino-N-cyclopentylbenzamide |

142141-37-5 | 95% | 10g |

$1101.0 | 2023-10-28 | |

| Aaron | AR001IJZ-10g |

Benzamide, 2-amino-N-cyclopentyl- |

142141-37-5 | 95% | 10g |

$1539.00 | 2023-12-16 | |

| Aaron | AR001IJZ-5g |

Benzamide, 2-amino-N-cyclopentyl- |

142141-37-5 | 95% | 5g |

$1047.00 | 2023-12-16 | |

| Aaron | AR001IJZ-2.5g |

Benzamide, 2-amino-N-cyclopentyl- |

142141-37-5 | 95% | 2.5g |

$717.00 | 2023-12-16 | |

| A2B Chem LLC | AA69603-2.5g |

Benzamide, 2-amino-N-cyclopentyl- |

142141-37-5 | 95% | 2.5g |

$565.00 | 2024-04-20 |

2-Amino-N-cyclopentylbenzamide 関連文献

-

Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062

-

A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711

142141-37-5 (2-Amino-N-cyclopentylbenzamide) 関連製品

- 30391-89-0(2-amino-N-(propan-2-yl)benzamide)

- 30510-67-9(2-Amino-N-cyclopropylbenzamide)

- 401589-18-2(2-amino-N-cyclooctylbenzamide)

- 10494-82-3(2-Amino-N-butylbenzamide)

- 159180-70-8(2-(2-Methyl-1-piperidinyl)carbonylaniline)

- 30391-87-8(2-Amino-N-(sec-butyl)benzamide)

- 159180-54-8(2-(azepane-1-carbonyl)aniline)

- 56814-11-0(2-Amino-N-cyclohexylbenzamide)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量